Home > Products > Screening Compounds P36945 > N-(4-((3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)acetamide
N-(4-((3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)acetamide - 915941-95-6

N-(4-((3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)acetamide

Catalog Number: EVT-3303578
CAS Number: 915941-95-6
Molecular Formula: C26H22ClN5O3
Molecular Weight: 487.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(4-((3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)acetamide is a key intermediate in the synthesis of neratinib [], an irreversible inhibitor of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor-2 (HER-2) kinases [, ].

Pelitinib

    Compound Description: Pelitinib is an irreversible inhibitor of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor-2 (HER-2) kinases. [, ] It is being investigated for its potential use in treating various cancers.

    Relevance: Pelitinib shares a core structure with N-(4-((3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)acetamide, specifically the 4-chloro-3-cyano-7-ethoxyquinoline moiety. N-(4-((3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)acetamide serves as an important intermediate in the synthesis of Pelitinib. [, ]

Neratinib

    Compound Description: Neratinib is an irreversible inhibitor of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor-2 (HER-2) kinases. [, , ] It is used in the treatment of certain breast cancers. []

    Relevance: N-(4-((3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)acetamide is a direct precursor to Neratinib. [] The compound is structurally very similar to Neratinib, differing only by the absence of the acrylamide side chain attached to the aniline nitrogen. []

N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide

    Compound Description: N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide is a key building block in the synthesis of various pharmaceutical compounds, including Pelitinib and Neratinib. [, ]

    Relevance: N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide constitutes the core structure of N-(4-((3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)acetamide. [, , ] The target compound is formed by reacting N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide with a substituted aniline derivative. []

4-Chloroquinolines

    Compound Description: 4-Chloroquinolines represent a class of chemical compounds exhibiting a broad range of biological activities. They are known for their anticancer, antimalarial, antidiabetic, and antiviral properties. Additionally, they act as reversible inhibitors of HC/KC AT Phase. []

    Relevance: N-(4-((3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)acetamide belongs to the 4-chloroquinoline family due to the presence of the 4-chloroquinoline moiety in its structure. [] This shared structural feature connects it to a broader class of compounds with diverse pharmacological potential.

Overview

N-(4-((3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)acetamide is a synthetic organic compound with significant interest in medicinal chemistry. This compound is known for its potential applications in cancer therapeutics and other biomedical fields. The chemical structure of this compound includes a chloro-substituted phenyl ring, a pyridine moiety, and an ethoxyquinoline backbone, which are essential for its biological activity.

Source and Classification

The compound is classified under the category of quinoline derivatives and is recognized by its CAS number 915941-95-6. It is often studied for its pharmacological properties, particularly as a potential anticancer agent. Its synthesis and characterization have been documented in various scientific studies and patents, highlighting its relevance in drug development.

Synthesis Analysis

Methods and Technical Details

The synthesis of N-(4-((3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)acetamide typically involves several key steps:

  1. Starting Materials: The synthesis begins with 3-chloro-4-(2-pyridinylmethoxy)aniline, which serves as a primary building block.
  2. Formation of the Quinoline Ring: The reaction may involve cyclization processes to form the quinoline structure, often utilizing reagents that facilitate the formation of carbon-nitrogen bonds.
  3. Acetylation: The final step usually involves the acetylation of the amine group to yield the acetamide derivative.

The detailed reaction conditions, such as temperature, solvent choice, and catalysts used, are critical for optimizing yield and purity. Techniques such as chromatography are employed to purify the final product .

Molecular Structure Analysis

Structure and Data

The molecular formula of N-(4-((3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)acetamide is C26H22ClN5O3C_{26}H_{22}ClN_5O_3, with a molecular weight of approximately 487.94 g/mol.

The structure features:

  • A chloro substituent on the phenyl ring.
  • An ethoxy group attached to the quinoline nitrogen.
  • A cyano group that enhances its biological activity.

The compound's three-dimensional conformation can be analyzed using techniques like X-ray crystallography or NMR spectroscopy to understand its interactions at a molecular level .

Chemical Reactions Analysis

Reactions and Technical Details

N-(4-((3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)acetamide can undergo various chemical reactions typical for amides and quinolines:

  1. Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.
  2. Substitution Reactions: The chloro substituent can participate in nucleophilic substitution reactions, allowing for further derivatization.
  3. Reduction Reactions: Reduction of the cyano group can lead to the formation of amines or other functional groups depending on the reducing agent used.

These reactions are critical for modifying the compound's structure to enhance its pharmacological properties .

Mechanism of Action

Process and Data

The mechanism of action for N-(4-((3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)acetamide primarily involves its interaction with specific biological targets, particularly in cancer cells:

  1. Targeting Kinases: The compound may inhibit specific kinases involved in cancer cell proliferation, leading to reduced tumor growth.
  2. Inducing Apoptosis: By interfering with cellular signaling pathways, it can induce programmed cell death (apoptosis).
  3. Modulating Gene Expression: It may also affect gene expression related to cell cycle regulation and apoptosis.

Understanding these mechanisms is crucial for developing effective therapeutic strategies using this compound .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Some key physical and chemical properties of N-(4-((3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)acetamide include:

PropertyValue
Molecular Weight487.94 g/mol
Boiling PointApproximately 699.9 °C
Density1.38 g/cm³
pKa14.03
SolubilitySoluble in organic solvents

These properties influence its behavior in biological systems and are essential for formulation development in pharmaceutical applications .

Applications

Scientific Uses

N-(4-((3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)acetamide has several potential applications in scientific research:

  1. Anticancer Research: Its primary application lies in cancer therapy, where it may serve as a lead compound for developing new anticancer drugs.
  2. Biochemical Studies: It can be used to study enzyme inhibition and signal transduction pathways in cancer cells.
  3. Drug Development: The compound serves as a template for synthesizing analogs with improved efficacy and selectivity against specific cancer types.

Continued research into this compound's properties and mechanisms will likely yield valuable insights into its therapeutic potential .

Introduction to the Quinoline-Based Pharmacophore

Nomenclature and Structural Taxonomy in Kinase Inhibitor Research

The systematic chemical name N-(4-((3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)acetamide provides a complete topological description of this advanced kinase inhibitor intermediate. According to IUPAC conventions:

  • The core quinoline moiety is substituted at positions 3, 4, 6, and 7
  • The 4-position carries an anilino linker with meta-chloro and para-(pyridin-2-ylmethyloxy) substituents [1] [4]
  • The 6-position features an acetamide group essential for hydrogen bonding interactions
  • Electron-withdrawing cyano (3-position) and ethoxy (7-position) groups modulate electron distribution [3]

This compound is cataloged under multiple identifiers reflecting its chemical and commercial significance:

Table 1: Chemical Identifiers and Nomenclature

Identifier TypeDesignation
CAS Registry Number915941-95-6
Molecular FormulaC₂₆H₂₂ClN₅O₃
Molecular Weight487.94 g/mol
IUPAC NameN-(4-((3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)acetamide
Common SynonymsNeratinib Impurity 45; TMCQ; Acetamide, N-[4-[[3-chloro-4-(2-pyridinylmethoxy)phenyl]amino]-3-cyano-7-ethoxy-6-quinolinyl]- [1] [3] [4]

The structural taxonomy classifies it as a 4-anilinoquinoline derivative – a scaffold sharing key features with second-generation kinase inhibitors. Critical pharmacophoric elements include:

  • Quinoline Core: Serves as a planar hinge-binding domain
  • Michael Acceptor: Cyanogroup at position 3 enables covalent binding for irreversible inhibitors
  • Solubility Modifier: Ethoxy group at position 7 balances lipophilicity
  • Targeting Element: Pyridinylmethoxy-aniline side chain confers specificity for HER family kinases [4]

Therapeutic Significance in Targeted Oncology

This quinoline derivative serves as a key synthetic intermediate for neratinib (PB272), an FDA-approved irreversible pan-HER tyrosine kinase inhibitor. The compound's structural features enable:

  • Dual EGFR/HER2 Targeting: The 4-anilinoquinoline scaffold demonstrates high affinity for the ATP-binding sites of both epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) kinases. This dual inhibition is clinically validated in HER2-positive breast cancer management [4].
  • Covalent Binding Capability: The electron-deficient cyanogroup at position 3 adjacent to the anilino nitrogen enables Michael addition reactions with cysteine residues in the kinase domain (e.g., Cys-773 in EGFR). This mechanism provides sustained target suppression, potentially overcoming acquired resistance mutations [3] [4].
  • Selectivity Optimization: Strategic positioning of the pyridinylmethoxy group enhances selectivity toward HER family kinases over other structurally similar kinases. This reduces off-target effects while maintaining potency against clinically relevant mutants [4].

The compound's molecular weight (487.94 g/mol) and calculated logP (5.83) place it within optimal ranges for kinase inhibitor development, balancing membrane permeability and aqueous solubility for oral bioavailability. Its three hydrogen bond donors and seven hydrogen bond acceptors facilitate specific interactions within the kinase domain's adenine-binding region [3].

Position within the Neratinib Development Pipeline

As Neratinib Impurity 45 (synonym: TMCQ), this compound occupies a critical position in the neratinib manufacturing process:

  • Process Chemistry Intermediate: It represents an advanced precursor in the multi-step synthesis of neratinib (Puma Biotechnology's HER2/EGFR inhibitor). The compound undergoes subsequent coupling with 4-(dimethylamino)but-2-enoic acid to form the active pharmaceutical ingredient [8].
  • Quality Control Marker: Regulatory guidelines require strict control of synthesis intermediates during drug production. Analytical methods (e.g., HPLC-UV) monitor this compound at levels ≤0.15% in final neratinib formulations to ensure product quality and consistency [3] [4].

Table 2: Functional Role in Pharmaceutical Development

Development PhaseFunctionSpecification Requirements
Chemical SynthesisPenultimate intermediatePurity ≥98% (HPLC)
Analytical ControlSpecification impurityIdentification threshold: 0.05%; Qualification threshold: 0.10%
Regulatory ComplianceReported impurityStructural characterization (MS/NMR); Toxicological qualification [3] [4] [8]

Commercial synthesis is available from multiple specialty chemical suppliers under current Good Manufacturing Practice (cGMP) conditions:

Table 3: Synthesis and Supply Landscape

SupplierCatalog NumberPurity SpecificationPackaging Options
Simson PharmaN730012Certificate of Analysis providedCustom synthesis
Aaron ChemicalsAR00H3GTNot specified100mg, 250mg
ChemSceneCS-0001861≥98%100mg
Achemtek0102-018249Not specifiedNot specified [1] [2] [3]

The compound's stability profile requires storage at 2–8°C under inert conditions, with handling precautions due to its classification as a GHS Category 7 substance (H302: Harmful if swallowed) [3] [4]. Ongoing research explores structural analogs derived from this core scaffold to address emerging therapeutic challenges in oncology, particularly resistance mechanisms in HER2-driven malignancies.

Properties

CAS Number

915941-95-6

Product Name

N-(4-((3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)acetamide

IUPAC Name

N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]acetamide

Molecular Formula

C26H22ClN5O3

Molecular Weight

487.9 g/mol

InChI

InChI=1S/C26H22ClN5O3/c1-3-34-25-12-22-20(11-23(25)31-16(2)33)26(17(13-28)14-30-22)32-18-7-8-24(21(27)10-18)35-15-19-6-4-5-9-29-19/h4-12,14H,3,15H2,1-2H3,(H,30,32)(H,31,33)

InChI Key

YUNSMEPCTRVPTN-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C

Canonical SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.